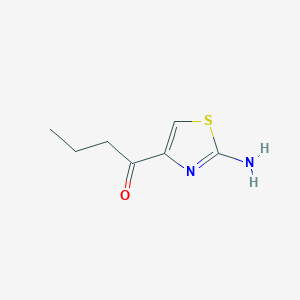

1-(2-Amino-1,3-thiazol-4-YL)butan-1-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2OS |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

1-(2-amino-1,3-thiazol-4-yl)butan-1-one |

InChI |

InChI=1S/C7H10N2OS/c1-2-3-6(10)5-4-11-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) |

InChI Key |

BWUZHCFDNHJEJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CSC(=N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Amino 1,3 Thiazol 4 Yl Butan 1 One and Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 1-(2-Amino-1,3-thiazol-4-YL)butan-1-one Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comscitepress.org For the this compound core, the most logical and widely adopted disconnection strategy is based on the well-established Hantzsch thiazole (B1198619) synthesis. rsc.orgderpharmachemica.com

This strategy involves disconnecting the C4-C5 and the N3-C4 bonds of the thiazole ring. This disconnection reveals two key synthons: a nucleophilic thiourea (B124793) synthon and an electrophilic α-haloketone synthon. The corresponding synthetic equivalents for these synthons are thiourea and an appropriate α-halocarbonyl compound, respectively.

Specifically for this compound, the disconnection points to thiourea and a halogenated derivative of 1,2-hexanedione as the primary precursors. This approach is highly effective due to the ready availability of thiourea and the straightforward methods for preparing the required α-haloketone.

Figure 1: Retrosynthetic Disconnection of this compound

Targeted Synthetic Approaches for the this compound Scaffold

The synthesis of the 2-aminothiazole (B372263) scaffold is most commonly achieved through the Hantzsch reaction, which has been adapted using both conventional and modern techniques. derpharmachemica.comnih.gov

The classical Hantzsch synthesis provides a reliable route to 2-aminothiazoles. organic-chemistry.org The process for synthesizing this compound typically involves the condensation reaction between an α-haloketone and thiourea. researchgate.net The α-haloketone intermediate is usually prepared by the halogenation of a suitable ketone precursor.

The general steps are as follows:

Synthesis of the α-haloketone: A suitable ketone, such as 1-hydroxyhexane-2-one, is halogenated using a reagent like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) to yield the corresponding α-halo derivative.

Cyclocondensation: The resulting α-haloketone is then reacted with thiourea in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction is typically heated under reflux for several hours. nih.gov The nucleophilic sulfur atom of thiourea attacks the carbon bearing the halogen, leading to an intermediate that subsequently cyclizes and dehydrates to form the 2-aminothiazole ring. researchgate.net

While effective, these conventional methods often require long reaction times, high temperatures, and can result in moderate yields and the formation of byproducts, necessitating extensive purification. nih.gov

In line with the principles of green chemistry, which advocate for the development of environmentally benign chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative for synthesizing 2-aminothiazole derivatives. mdpi.com This technique utilizes microwave irradiation to heat the reaction mixture, which can dramatically reduce reaction times, improve yields, and enhance product purity. petsd.orgjusst.org

The microwave-assisted Hantzsch synthesis of this compound follows the same fundamental reaction between an α-haloketone and thiourea. However, the use of microwave irradiation accelerates the rate of reaction significantly. researchgate.net Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. petsd.org Furthermore, these reactions can sometimes be performed under solvent-free conditions or in greener solvents like water or polyethylene (B3416737) glycol (PEG), further reducing the environmental impact. semanticscholar.orgresearchgate.net

The table below compares the typical parameters of conventional versus microwave-assisted synthesis for 2-aminothiazoles.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Several hours (e.g., 8-24 h) nih.gov | Minutes (e.g., 5-20 min) jusst.org |

| Energy Consumption | High | Low |

| Typical Yields | Moderate nih.gov | Good to Excellent petsd.org |

| Solvents | Often volatile organic solvents (e.g., ethanol, dioxane) nih.gov | Can be performed in green solvents (water, PEG) or solvent-free semanticscholar.org |

| Work-up Procedure | Often requires extensive purification | Simpler, cleaner reactions often lead to easier purification petsd.org |

Chemical Transformations and Derivatization Strategies at the Butan-1-one Moiety

The butan-1-one moiety of this compound offers a versatile handle for structural modification and derivatization. The presence of both an alkyl chain and a reactive carbonyl group allows for a wide range of chemical transformations. mdpi.com

The carbonyl group is a key site for chemical modification. Standard carbonyl chemistry can be applied to introduce new functional groups and build molecular complexity.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This introduces a hydroxyl group, which can be further functionalized.

Condensation Reactions: The carbonyl group can undergo condensation with various nucleophiles. For example, reaction with aromatic aldehydes under Claisen-Schmidt conditions can yield chalcone-like structures. nih.gov Reaction with primary amines or hydrazines can form Schiff bases or hydrazones, respectively. nih.gov

Wittig Reaction: The carbonyl can be converted into an alkene via the Wittig reaction, allowing for the extension of the carbon chain.

The alkyl chain can also be modified, typically at the α-carbon position (adjacent to the carbonyl group), through enolate chemistry.

α-Halogenation: The α-carbon can be halogenated, providing a site for subsequent nucleophilic substitution reactions to introduce various functionalities.

Alkylation: The enolate can be alkylated to introduce new alkyl or aryl groups at the α-position.

These transformations allow for the introduction of a wide array of chemical functionalities, which is crucial for developing analogues with tailored properties in drug discovery. researchgate.net

Amide and Ester Formation: Reduction of the ketone to an alcohol, followed by reaction with carboxylic acids or acyl chlorides, leads to the formation of esters. Similarly, reductive amination of the ketone can lead to new amines, which can be acylated to form amides.

Introduction of Heterocycles: Condensation of the carbonyl group with reagents like hydrazine (B178648) or substituted hydrazines can be used to construct new heterocyclic rings, such as pyrazoles. nih.gov

Chain Extension and Branching: Alkylation at the α-carbon or chain extension via the Wittig reaction allows for systematic modification of the steric and lipophilic properties of the side chain.

The table below summarizes some potential derivatization strategies at the butan-1-one moiety.

| Reaction Site | Transformation | Reagents | New Functionality Introduced |

|---|---|---|---|

| Carbonyl Group | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol (-CH(OH)-) |

| Carbonyl Group | Schiff Base Formation | Primary Amines (R-NH₂) | Imine (-C=N-R) |

| Carbonyl Group | Claisen-Schmidt Condensation | Aromatic Aldehydes (Ar-CHO) | α,β-Unsaturated Ketone (Chalcone) |

| Carbonyl Group | Wittig Reaction | Phosphonium Ylides (Ph₃P=CHR) | Alkene (-C=CHR) |

| α-Carbon | Halogenation | NBS, Br₂ | α-Halo Ketone |

| α-Carbon | Alkylation | LDA, Alkyl Halide (R-X) | α-Substituted Ketone |

Selective Functionalization and Substitution of the 2-Amino-1,3-thiazole Ring

The 2-amino-1,3-thiazole scaffold is a cornerstone in medicinal chemistry, offering multiple sites for chemical modification to modulate physicochemical properties and biological activity. nih.govresearchgate.net The reactivity of the thiazole ring and its substituents allows for selective functionalization, enabling the synthesis of diverse libraries of analogues. Key positions for modification include the C5 position of the thiazole ring and the exocyclic amino group at the C2 position.

One prominent method for functionalization at this position is the Suzuki reaction. For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide has been achieved by the Suzuki coupling of a 2-amido-5-bromothiazole intermediate with 4-fluorophenylboronic acid. mdpi.comnih.gov This palladium-catalyzed cross-coupling reaction is highly efficient for creating carbon-carbon bonds and introducing aryl or heteroaryl moieties at the 5-position.

Another approach involves the synthesis of carboxanilide side chains at the C5 position. This can be accomplished through a multi-step sequence starting with the reaction of 3-ethoxy-N-arylpropenamides with N-bromosuccinimide (NBS), followed by condensation with thiourea to construct the thiazole ring bearing a carboxamide group at C5. mdpi.comnih.gov This methodology allows for the introduction of diverse aryl groups on the amide nitrogen, providing a route to a variety of 2-aminothiazole-5-carboxamide derivatives.

Furthermore, azo coupling reactions can be employed to introduce arylazo groups at the 5-position. The reaction of 2-amino-thiazole derivatives with diazonium salts leads to the formation of 5-(arylazo)-2-aminothiazoles, which can undergo further functionalization. mdpi.comnih.gov For example, the resulting amino group can be acetylated or reacted with other electrophiles. mdpi.comnih.gov

The exocyclic amino group at the C2 position of the thiazole ring is a primary site for structural modification, allowing for the introduction of various substituents through several key reactions.

Acylation: The amino group readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. mdpi.comnih.gov This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acid byproduct. nih.gov The nature of the acyl group can be varied extensively, from simple aliphatic chains to complex aromatic and heterocyclic systems, significantly impacting the compound's biological profile. nih.gov For example, N-Acyl-2-aminothiazoles with non-aromatic acyl side chains have been synthesized to improve properties like aqueous solubility and reduce protein binding. nih.gov

Formation of Schiff Bases: Condensation of the 2-amino group with various aromatic aldehydes results in the formation of 2-arylideneamino-4-phenylthiazoles, also known as Schiff bases. mdpi.comnih.gov This reaction is typically performed by refluxing the reactants in a suitable solvent like ethanol. The resulting imine functionality offers a point for further chemical elaboration or can itself be a key pharmacophoric feature.

Urea (B33335) and Thiourea Formation: The nucleophilic amino group can react with isocyanates and isothiocyanates to yield substituted ureas and thioureas, respectively. nih.gov For instance, a series of thiazolyl-thiourea derivatives were synthesized by the addition of 2-aminothiazole to various isothiocyanates. mdpi.comnih.gov These reactions provide a straightforward method to introduce a diverse range of substituents connected through a urea or thiourea linker.

EDCI-Mediated Amide Coupling: In cases where a carboxylic acid needs to be coupled with the 2-amino group, carbodiimide-mediated coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are employed. This method facilitates the formation of an amide bond under mild conditions. nih.gov

High-Throughput Synthesis and Combinatorial Chemistry Approaches

The 2-aminothiazole scaffold is well-suited for high-throughput synthesis and the generation of combinatorial libraries due to the reliability and versatility of its core synthesis, primarily the Hantzsch thiazole synthesis. nih.gov This has enabled the rapid generation of large numbers of derivatives for screening in drug discovery programs.

A notable example is the use of automated synthesizers for the parallel solution-phase preparation of 2-aminothiazole libraries. One such procedure utilized a Chemspeed ASW 2000 automated synthesizer to accomplish the reaction, work-up, and isolation of the target compounds in a fully automated fashion. nih.gov This approach allowed for the production of compounds in good yields and high purities without the need for subsequent purification steps, demonstrating the efficiency of automated platforms in exploring the chemical space around this scaffold. nih.gov

Polymer-supported synthesis has also emerged as a powerful technique for generating 2-aminothiazole libraries. In one method, a resin-bound amino group is converted to a thiourea using Fmoc-NCS. rsc.org This resin-bound thiourea can then be reacted with various α-bromo ketones to yield the desired 2-aminothiazole products after cleavage from the solid support. rsc.org This solid-phase approach simplifies purification, as excess reagents and byproducts can be washed away, making it highly amenable to combinatorial and parallel synthesis formats.

These high-throughput and combinatorial approaches, combined with the diverse functionalization strategies for the 2-aminothiazole ring, allow for the systematic exploration of structure-activity relationships (SAR) by rapidly generating a wide array of structural analogues.

Spectroscopic and Chromatographic Methods for Compound Characterization and Purity Assessment

The characterization and purity assessment of this compound and its analogues rely on a combination of standard spectroscopic and chromatographic techniques.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a principal method for determining the purity of 2-aminothiazole derivatives and for their quantification in various matrices. d-nb.inforesearchgate.net Reverse-phase HPLC methods are commonly employed, often using C18 columns. researchgate.net A typical mobile phase might consist of a mixture of an organic solvent like acetonitrile (B52724) or methanol and an aqueous buffer, such as water with a small percentage of formic acid or phosphoric acid to improve peak shape. d-nb.infosielc.com UV detection is frequently used, with the detection wavelength chosen based on the chromophoric nature of the thiazole ring and its substituents. d-nb.inforesearchgate.net For more sensitive and specific detection, especially in complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. d-nb.info

Representative HPLC Conditions for 2-Aminothiazole Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase C18 | researchgate.net |

| Mobile Phase | Acetonitrile and aqueous phosphoric acid | sielc.com |

| Detection | UV | d-nb.inforesearchgate.net |

| Flow Rate | Typically 1 mL/min | researchgate.net |

Spectroscopic Methods: The structural elucidation of newly synthesized 2-aminothiazole compounds is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable for confirming the structure of these compounds. nih.govderpharmachemica.com In the 1H NMR spectrum of a typical 2-amino-4-substituted thiazole, the proton at the 5-position of the thiazole ring appears as a characteristic singlet. nih.gov The protons of the amino group also give a distinct signal, the chemical shift of which can vary depending on the solvent and concentration. nih.gov The signals corresponding to the substituents on the ring and on the amino group provide definitive structural information. derpharmachemica.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). nih.govderpharmachemica.com Electrospray ionization (ESI) is a common ionization technique for these types of molecules. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. nih.govresearchgate.net Characteristic absorption bands include the N-H stretching vibrations of the amino group (typically in the range of 3100-3400 cm-1), C=N stretching of the thiazole ring, and the stretching vibrations of other functional groups like carbonyls (C=O) in acylated derivatives. nih.govresearchgate.net

The combination of these chromatographic and spectroscopic methods ensures the unambiguous identification, structural confirmation, and purity assessment of this compound and its structural analogues.

Structure Activity Relationship Sar and Computational Studies of 1 2 Amino 1,3 Thiazol 4 Yl Butan 1 One Derivatives

Elucidation of Key Pharmacophoric Features and Structural Motifs Critical for Biological Activities

The biological activity of 2-aminothiazole (B372263) derivatives is intrinsically linked to their specific structural features, which form the pharmacophore—the essential three-dimensional arrangement of functional groups required for interaction with a biological target.

Key pharmacophoric features for this class of compounds generally include:

The 2-Aminothiazole Core: This heterocyclic system is a cornerstone of activity. The nitrogen and sulfur atoms within the thiazole (B1198619) ring, along with the exocyclic amino group, can act as crucial hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in target proteins. nih.gov The planarity of the ring system also allows for potential π-π stacking interactions.

The Butan-1-one Moiety at C4: The carbonyl group (C=O) in the butan-1-one side chain is a potent hydrogen bond acceptor. The alkyl chain contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in the target binding site.

Substituents on the 2-Amino Group: Modifications at the 2-amino position are critical for modulating activity. For instance, acylation of the amino group can significantly enhance binding affinity and selectivity for certain targets, such as the human adenosine (B11128) A3 receptor. nih.gov

Substituents at C5: Although the parent compound has a hydrogen at the C5 position, introducing alkyl or spirocycloalkyl groups at this site has been shown to yield potent inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov

Studies on various 2-aminothiazole derivatives have highlighted that the combination of a hydrogen-bonding region (the aminothiazole), a central scaffold, and a hydrophobic region (often an attached aryl or alkyl group) is a recurring motif for significant biological activity. nih.gov For example, in a series of thiazole-amino acid hybrids, the presence of the 2-aminothiazole framework was essential for cytotoxicity against cancer cell lines. nih.gov

Impact of Substituent Variation and Bioisosteric Replacements on Potency, Selectivity, and Efficacy

Systematic modification of the 1-(2-amino-1,3-thiazol-4-yl)butan-1-one scaffold through substituent variation and bioisosteric replacement is a fundamental strategy in medicinal chemistry to optimize pharmacological properties.

Substituent Variation: The nature, size, and electronic properties of substituents can dramatically alter a compound's potency and selectivity.

At the 2-Amino Position: Introducing larger lipophilic groups, such as a 3-noradamantyl group, at the 2-position of the thiazolone ring has been shown to increase potency for 11β-HSD1 inhibition, with one analogue achieving a Ki value of 3 nM. nih.gov

At the 4-Position: In related thiazole structures, variations in the group at the C4 position significantly affect activity. For instance, replacing the butan-1-one with a phenyl ring introduces the possibility of substitutions on the ring itself. A methoxy (B1213986) group in the 4-position of a C4-phenyl ring was found to greatly increase binding affinity and selectivity for human adenosine A3 receptors. nih.gov

At the 5-Position: The introduction of alkyl or spirocycloalkyl groups at the 5-position of the thiazolone ring can lead to potent enzyme inhibitors. nih.gov

Bioisosteric Replacements: Bioisosterism involves substituting an atom or group with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. This strategy can improve potency, alter selectivity, or enhance metabolic stability. nih.govu-tokyo.ac.jp

Amide Bond Mimics: The amide bond is susceptible to metabolic cleavage. Replacing it with a more stable bioisostere, such as a 1,2,3-triazole, can improve in vivo properties. researchgate.net 1,2,3-triazoles are analogous to amides in size, planarity, and dipole moment. nih.gov

Heterocycle Replacement: The thiazole ring itself can be replaced with other five-membered heterocycles. For example, comparing 4-(4-methoxyphenyl)-2-aminothiazole with 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives revealed that the thiadiazole analogues exhibited higher binding affinities for the human adenosine A3 receptor. nih.gov This suggests that the arrangement of heteroatoms within the ring is crucial for optimal receptor interaction.

The following table summarizes the effects of various substitutions on the activity of aminothiazole derivatives based on published research.

| Modification Site | Substituent/Replacement | Observed Effect | Target/Activity | Reference |

| 2-Amino Group | N-acetylation | Increased binding affinity and selectivity | Human Adenosine A3 Receptor | nih.gov |

| 2-Amino Group | 3-Noradamantyl | Increased potency (Ki = 3 nM) | 11β-HSD1 Inhibition | nih.gov |

| 4-Position Phenyl Ring | 4-Methoxy group | Greatly increased binding affinity | Human Adenosine A3 Receptor | nih.gov |

| Heterocyclic Core | 1,3-Thiazole → 1,2,4-Thiadiazole (B1232254) | Increased binding affinity | Human Adenosine A3 Receptor | nih.gov |

| Linker | Amide → 1,2,3-Triazole | Improved metabolic stability and potency | Local Anesthetic Activity | researchgate.net |

Advanced In Silico Modeling Approaches

Computational modeling has become an indispensable tool for understanding the behavior of small molecules like this compound derivatives at the atomic level.

Molecular Docking Simulations for Ligand-Target Protein Interactions and Binding Affinity Predictions

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding modes and affinities. For thiazole derivatives, docking studies have been instrumental in rationalizing their biological activities.

For example, docking simulations of novel thiazole-based compounds into the active site of target proteins have revealed key interactions. These studies often show that the 2-aminothiazole moiety engages in hydrogen bonding with polar amino acid residues, while other parts of the molecule form hydrophobic interactions. nih.govimpactfactor.org In a study of thiazole derivatives as potential tubulin polymerization inhibitors, molecular docking showed that the most active compounds fit well into the colchicine (B1669291) binding site of tubulin, with the trimethoxyphenyl moiety interacting with one region and the thiazole ring interacting with another. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, helps in ranking potential inhibitors before synthesis. For instance, docking studies on thiazolidinone derivatives against various bacterial and fungal targets have been used to predict their antimicrobial potential. impactfactor.org

The table below presents hypothetical docking results for a series of derivatives to illustrate the data obtained from such simulations.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Observed Interactions |

| Derivative A | Casein Kinase II | -8.5 | ALA-252, LYS-75 | Hydrogen Bond, Hydrophobic |

| Derivative B | Rho6 Protein | -7.9 | TYR-34, VAL-36 | Hydrogen Bond, π-π Stacking |

| Derivative C | Tubulin | -9.2 | CYS-241, LEU-248 | Hydrophobic, Hydrogen Bond |

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. mdpi.com DFT calculations provide valuable information about the optimized geometry, electronic structure, and chemical reactivity of thiazole derivatives. ekb.eg By calculating properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), researchers can identify the regions of a molecule that are most likely to be involved in intermolecular interactions. researchgate.net For instance, MEP maps can visualize the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) areas of a molecule, guiding the understanding of its interaction with a biological target. universci.com These calculations are crucial for rationalizing the stability of different tautomers and conformers of aminothiazole compounds. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Correlation with Activity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com

HOMO: The energy of the HOMO is related to a molecule's ability to donate electrons (its nucleophilicity or basicity). youtube.com

LUMO: The energy of the LUMO is related to its ability to accept electrons (its electrophilicity or acidity). youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are commonly used to determine the energies of these orbitals. ekb.egnih.gov In studies of thiazole derivatives, a correlation is often sought between the HOMO-LUMO gap and the observed biological activity, with more reactive compounds (smaller gap) sometimes exhibiting higher potency. ekb.eg

| Parameter | Description | Correlation with Activity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability. |

| ΔE (Energy Gap) | ELUMO - EHOMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

Exploration of Non-Covalent Interactions and Conformational Dynamics via Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the binding pose predicted by docking and to explore the conformational flexibility of both the ligand and the protein.

These simulations provide detailed insights into the non-covalent interactions that stabilize the complex, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govmdpi.com By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. MD simulations can reveal how water molecules mediate interactions at the binding interface and how conformational changes in the protein might occur upon ligand binding. nih.gov This level of detail is crucial for the fine-tuning of lead compounds to achieve optimal binding and efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence a compound's potency, QSAR models can be used to predict the activity of newly designed molecules, thereby prioritizing synthetic efforts.

While specific QSAR studies focusing exclusively on this compound derivatives are not extensively documented in publicly available literature, broader QSAR analyses of aminothiazole and thiazole derivatives offer valuable insights that can be extrapolated to this specific chemical series. These studies often investigate the antimicrobial and anticancer (such as kinase inhibition) properties of these heterocyclic compounds.

For instance, 2D-QSAR studies on aminothiazole derivatives as Aurora A kinase inhibitors have successfully used genetic algorithms combined with multiple linear regression to select significant molecular descriptors. nih.gov Such models have demonstrated a good correlation between the structural features and the inhibitory activity, with squared correlation coefficients (R²) often exceeding 0.8, indicating a strong predictive capability. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by analyzing the steric and electrostatic fields around the molecules. nih.gov In studies of aminothiazole derivatives as Lim kinase 1 inhibitors, CoMFA and CoMSIA models have shown good correlation and predictive ability. nih.gov These models generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, such maps might indicate that bulky substituents in a particular region could lead to steric clashes with the target protein, while electropositive or electronegative groups in another area might improve binding affinity. nih.gov

The general workflow for a QSAR study on this compound derivatives would typically involve the steps outlined in the table below.

| Step | Description |

| 1. Data Set Selection | A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific target would be compiled. |

| 2. Molecular Modeling and Alignment | 3D structures of the molecules are generated and aligned based on a common scaffold. |

| 3. Descriptor Calculation | Various molecular descriptors, such as steric, electronic, hydrophobic, and topological properties, are calculated for each molecule. |

| 4. Model Generation | Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. |

| 5. Model Validation | The predictive power of the model is rigorously assessed using internal (e.g., cross-validation) and external validation techniques. |

Through such studies, it is possible to create robust and predictive models that can guide the synthesis of novel this compound derivatives with improved therapeutic potential.

Ligand-Based and Structure-Based Drug Design Strategies

Both ligand-based and structure-based drug design strategies are employed to rationally design novel derivatives of this compound. The choice between these approaches often depends on the availability of structural information for the biological target.

Ligand-Based Drug Design:

When the 3D structure of the target protein is unknown, ligand-based drug design methods are particularly useful. These approaches rely on the knowledge of a set of molecules that are known to interact with the target.

One common ligand-based technique is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exhibit a specific biological activity. For this compound derivatives, a pharmacophore model could be developed based on a series of active analogs. This model can then be used as a 3D query to screen large compound libraries to identify novel scaffolds that fit the pharmacophoric requirements. pharmacophorejournal.comnih.gov

Another ligand-based approach involves building a 3D-QSAR model, as discussed previously. The insights gained from the 3D contour maps can directly inform the design of new derivatives with optimized interactions.

Structure-Based Drug Design:

When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. This approach involves analyzing the binding site of the target and designing ligands that can fit snugly and form favorable interactions.

Molecular docking is a key technique in structure-based drug design. It predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can be performed to understand their binding mode within the active site of a target enzyme, such as a kinase or a bacterial enzyme. mdpi.com The results of docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. This information is invaluable for designing modifications to the lead compound that can enhance these interactions and improve potency. For instance, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a derivative with an appropriately placed hydrophobic group could be designed to fill this pocket and increase binding affinity.

The table below summarizes some of the key interactions that are often investigated in docking studies of thiazole derivatives.

| Interaction Type | Description |

| Hydrogen Bonding | The amino group and the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond donors or acceptors. |

| Hydrophobic Interactions | The butanoyl chain and any aromatic substituents can engage in hydrophobic interactions with nonpolar residues in the binding site. |

| Pi-Stacking | If the derivatives contain additional aromatic rings, these can form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

By integrating the insights from both ligand-based and structure-based design strategies, medicinal chemists can iteratively refine the structure of this compound to develop derivatives with enhanced activity, selectivity, and pharmacokinetic properties.

Future Research Directions and Translational Potential of 1 2 Amino 1,3 Thiazol 4 Yl Butan 1 One

Identification and Validation of Novel Molecular Targets and Pathways

A critical avenue for future research is the comprehensive identification and validation of the molecular targets and pathways modulated by 1-(2-amino-1,3-thiazol-4-yl)butan-1-one. Thiazole (B1198619) derivatives are known to interact with a diverse range of biological targets. mdpi.com For instance, specific 2-amino-1,3-thiazol-4(5H)-ones have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. nih.gov Other thiazole-peptide hybrids act as histone deacetylase (HDAC) inhibitors. nih.gov

Future studies should employ a combination of computational and experimental approaches to elucidate the mechanism of action for this compound. Techniques such as affinity chromatography, proteomics, and kinome profiling can be used to pull down and identify direct binding partners. Following identification, validation using techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA) will be essential to confirm target engagement and affinity. Furthermore, investigating downstream signaling pathways through transcriptomics and phosphoproteomics will provide a clearer picture of the compound's biological impact. Given that related thiadiazole structures have shown inhibitory effects on prostaglandin (B15479496) E2 and leukotriene biosynthesis, exploring similar anti-inflammatory pathways for this aminothiazole is a logical step. nih.gov

| Potential Target Class | Example Target | Therapeutic Area | Rationale from Related Compounds |

| Enzymes | 11β-HSD1 | Metabolic Syndrome, Diabetes | Potent inhibition demonstrated by other 2-amino-1,3-thiazol-4(5H)-ones. nih.gov |

| Enzymes | Histone Deacetylases (HDACs) | Cancer | Thiazole-peptide hybrids show HDAC inhibitory activity. nih.gov |

| Enzymes | Urease | Infectious Disease (e.g., H. pylori) | Machine learning models have predicted thiazole derivatives as urease inhibitors. researchgate.net |

| G-Protein Coupled Receptors | EP1 Receptor | Pain, Overactive Bladder | Pyrazol-thiazole derivatives have been optimized as EP1 antagonists. nih.govresearchgate.net |

| Inflammatory Pathway Proteins | mPGES-1, 5-LOX | Inflammation | Thiadiazole derivatives inhibit PGE2 and leukotriene biosynthesis. nih.gov |

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

To thoroughly evaluate the therapeutic efficacy and understand the in vivo mechanism of action, the development and use of advanced preclinical models are indispensable. Standard preclinical assessments have utilized various models depending on the therapeutic target. For example, the efficacy of 11β-HSD1 inhibitors has been demonstrated in C57Bl/6 mice through ex vivo assays measuring the conversion of cortisone (B1669442) to cortisol in adipose and liver tissues. nih.gov Anti-inflammatory activity of related compounds has been assessed in vivo using zymosan-induced peritonitis mouse models. nih.gov For potential anticancer applications, cytotoxic effects have been initially screened against human cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast). nih.govrsc.org

Future research should progress towards more sophisticated and clinically relevant models. For oncology, this includes patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity and tumor microenvironment of human cancers. The use of syngeneic mouse models will be crucial to evaluate the interplay between the compound and the immune system. For metabolic or inflammatory diseases, transgenic mouse models that express specific human targets or mimic disease pathology will provide more accurate predictions of human responses. Furthermore, the development of 3D organoid cultures derived from patient tissues can offer a high-throughput platform for efficacy testing and mechanistic studies that bridges the gap between 2D cell culture and in vivo animal models.

| Model Type | Specific Example | Therapeutic Area | Purpose |

| In Vitro Cell Lines | A549, HeLa, MCF-7 | Cancer | Initial screening for cytotoxicity and anti-proliferative effects. nih.govrsc.org |

| Ex Vivo Tissue Assay | Adipose/liver tissue from C57Bl/6 mice | Metabolic Disease | To measure target enzyme inhibition (e.g., cortisone to cortisol conversion). nih.gov |

| In Vivo Animal Model | Zymosan-induced peritonitis in mice | Inflammation | To assess in vivo anti-inflammatory activity and leukocyte migration. nih.gov |

| Advanced In Vivo Model | Patient-Derived Xenografts (PDXs) | Cancer | To evaluate efficacy in a model that better reflects human tumor biology. |

| 3D Culture Model | Patient-derived organoids | Various | High-throughput efficacy testing and mechanistic studies in a more physiologically relevant system. |

Exploration of Synergistic Effects in Combination Therapies with Existing Agents in Preclinical Settings

Investigating the potential for synergistic interactions between this compound and existing therapeutic agents is a key strategy to enhance efficacy and overcome drug resistance. Combination therapy is a standard of care in many diseases, particularly cancer and infectious diseases. Research on related heterocyclic compounds has already shown the promise of this approach. For instance, synthetic 1,3,4-thiadiazole (B1197879) derivatives have demonstrated synergistic antifungal effects when combined with amphotericin B against various Candida species. nih.gov In oncology, the principle of targeting parallel or downstream pathways to achieve synergy is well-established, such as the combined inhibition of AKT and mTOR in bladder cancer cells. mdpi.com

Preclinical studies should be designed to systematically screen for synergistic combinations. This can be achieved using checkerboard assays in vitro to calculate combination indices (CI). Promising synergistic pairs identified in vitro should then be validated in relevant in vivo models, as described in section 5.2. The focus should be on combining this compound with standard-of-care agents for its identified therapeutic area. For example, if it shows anticancer properties, combinations with cytotoxic chemotherapies, targeted therapies, or immune checkpoint inhibitors should be explored. Mechanistic studies will be vital to understand the basis of any observed synergy, which could involve complementary pathway inhibition, enhanced drug uptake, or modulation of resistance mechanisms.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines for Thiazole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the drug discovery and development pipeline for thiazole derivatives. jsr.org These computational tools can analyze vast datasets to predict biological activities, identify novel targets, and optimize molecular properties, thereby reducing the time and cost associated with traditional methods. premierscience.comnih.govnih.gov

Specifically for thiazole derivatives, ML-based models have already been successfully employed to predict urease inhibitors by analyzing essential physicochemical properties. researchgate.net In the future, these approaches can be applied to this compound and its analogues. Generative AI models can design novel thiazole derivatives with improved potency and selectivity. Predictive ML algorithms can be trained on existing structure-activity relationship (SAR) data to guide lead optimization. nih.gov Furthermore, AI can be used for high-throughput virtual screening of large compound libraries to identify other thiazole-based molecules with desired activities and for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize candidates with favorable drug-like profiles. nih.gov

| AI/ML Application | Specific Task | Potential Impact |

| Target Identification | Analyzing biological data to propose novel drug targets. premierscience.com | Accelerates the initial stages of drug discovery. |

| Virtual Screening | Screening large virtual libraries for potential hits. nih.gov | Reduces the number of compounds needing experimental testing. |

| Predictive Modeling | Predicting bioactivity and physicochemical properties of novel thiazole derivatives. researchgate.net | Guides synthesis towards more promising compounds. |

| De Novo Drug Design | Using generative models to design novel molecules with desired properties. premierscience.com | Explores new chemical space for innovative drug candidates. |

| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles in silico. nih.gov | Reduces late-stage attrition of drug candidates. |

Strategic Directions for Lead Optimization and Preclinical Development of Promising Candidates

Once a lead compound like this compound demonstrates promising activity, a focused lead optimization campaign is necessary to refine its properties for preclinical development. This involves systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic characteristics.

Medicinal chemistry strategies for related thiazole scaffolds have proven effective. For example, in the development of 11β-HSD1 inhibitors, exploring various cycloalkylamines at the 2-position and alkyl groups at the 5-position of the thiazolone ring led to the identification of highly potent analogues. nih.gov Similarly, optimizing 2-(1H-pyrazol-1-yl)-thiazole derivatives through systematic chemical modification yielded selective EP1 receptor antagonists with good oral pharmacokinetics. nih.gov Another powerful strategy is molecular hybridization, where the thiazole core is combined with other pharmacophoric units, such as amino acids, to enhance biological activity and target interaction. nih.govrsc.org

Future efforts should focus on a comprehensive SAR study around the this compound scaffold. This will involve modifying the butanone side chain, substituting the amino group, and exploring different substituents on the thiazole ring itself. The goal is to develop a portfolio of analogues with a range of properties, from which a preclinical candidate can be selected based on a holistic assessment of its efficacy, selectivity, safety profile, and druggability.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-amino-1,3-thiazol-4-yl)butan-1-one, and what analytical techniques are critical for confirming its structure?

Methodological Answer: The synthesis of this compound typically involves condensation reactions between a β-ketoester and thiourea derivatives. A diazotization-coupling strategy, as seen in analogous thiazole syntheses, may be employed to introduce the amino-thiazole moiety (e.g., using 4-[(2-amino-1,3-thiazol-4-yl)amino]nitrobenzene as a reagent) . Key analytical techniques include:

- NMR spectroscopy to confirm substitution patterns and hydrogen environments.

- X-ray crystallography (using programs like SHELXL for refinement) to resolve bond lengths and angles, with typical R factors <0.05 for high-quality structures .

- Mass spectrometry to verify molecular weight and fragmentation patterns.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what software tools are recommended for data refinement?

Methodological Answer: X-ray crystallography involves growing single crystals, collecting diffraction data, and refining the structure using software such as:

- SHELXL : For small-molecule refinement, achieving mean σ(C–C) = 0.004 Å and R factors ~0.05 .

- SIR97 : For direct methods in structure solution, particularly for handling phase problems .

- ORTEP-3 : For graphical representation of thermal ellipsoids and molecular geometry visualization .

Example crystallographic parameters from a related thiazole derivative:

| Parameter | Value |

|---|---|

| Space group | P 1 |

| R factor | 0.050 |

| Data-to-parameter ratio | 16.2 |

Advanced Research Questions

Q. How can researchers address crystallographic disorder observed in the thiazole ring during X-ray structure determination?

Methodological Answer: Crystallographic disorder in the thiazole ring can arise from rotational flexibility or lattice imperfections. Strategies include:

- Multi-component refinement in SHELXL to model discrete disordered positions .

- Restraints on atomic displacement parameters (ADPs) to prevent overfitting.

- Twinned data analysis for crystals with non-merohedral twinning, using SHELXE for iterative phasing .

For example, in a study of a thiazole-containing pyrazole derivative, disorder was resolved by splitting the thiazole moiety into two conformers with occupancy ratios refined to 0.7:0.3 .

Q. What methodologies are employed to analyze hydrogen bonding networks involving the amino and carbonyl groups in this compound?

Methodological Answer: Hydrogen bonding can be systematically analyzed using:

- Graph set analysis : To categorize patterns (e.g., chains, rings) and quantify donor-acceptor distances. For instance, N–H···O=C interactions in thiazole derivatives often form C(4) chains or R₂²(8) rings .

- DFT calculations : To optimize hydrogen bond geometries and compare with experimental data.

- Temperature-dependent crystallography : To study dynamic bonding behavior.

Q. How does the presence of the 2-amino-1,3-thiazole moiety influence the biological activity of derivatives such as β-lactam antibiotics?

Methodological Answer: The 2-amino-1,3-thiazole group enhances binding affinity to bacterial penicillin-binding proteins (PBPs). For example:

- Cefotiam (a cephalosporin with this moiety) shows higher affinity for Salmonella PBP3SAL than human PBPs, enabling targeted intracellular antibiotic activity .

- Structure-activity relationship (SAR) studies involve modifying the thiazole’s substituents (e.g., methyl groups) and measuring MIC values against resistant strains.

| Derivative | Target PBP | MIC (μg/mL) |

|---|---|---|

| Cefotiam | PBP3SAL | 0.25 |

| Cefuroxime (control) | PBP3 | 4.0 |

Q. What strategies are recommended for resolving contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer: Discrepancies between NMR (solution state) and crystallographic (solid state) data can arise from conformational flexibility or solvent effects. Approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.